3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid
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Overview
Description
3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid typically involves the fluorination of an indole precursor. One common method is the direct fluorination of the indole ring using a fluorinating reagent such as Selectfluor. The reaction conditions often include anhydrous solvents like acetonitrile and the use of silica gel for purification .
Industrial Production Methods
Industrial production methods for fluorinated indole derivatives may involve multi-step synthesis processes, including the preparation of the indole core, introduction of the fluorine atom, and subsequent functionalization to introduce the carboxylic acid group. These processes are optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indole ring or the carboxylic acid group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The indole ring can interact with various biological pathways, influencing processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-fluoroindole: Lacks the carboxylic acid group, making it less polar.
5-(propan-2-yl)-1H-indole-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.
3-chloro-5-(propan-2-yl)-1H-indole-2-carboxylic acid: Chlorine atom instead of fluorine, leading to different reactivity.
Uniqueness
3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
2120518-10-5 |
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Molecular Formula |
C12H12FNO2 |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
3-fluoro-5-propan-2-yl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H12FNO2/c1-6(2)7-3-4-9-8(5-7)10(13)11(14-9)12(15)16/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
SZWBBUQNAJWGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=C2F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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